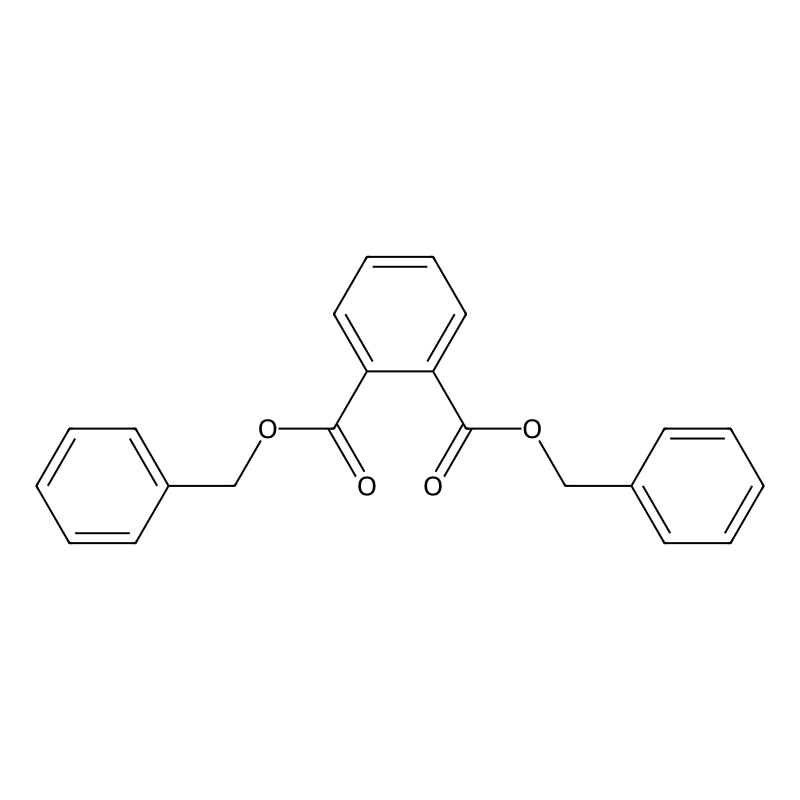

Dibenzyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Air Analysis

Scientific Field: Environmental Science

Application Summary: Dibenzyl phthalate is used in air analysis to determine the concentration of phthalates in the air.

Methods of Application: Ambient air is drawn through a membrane filter and a sampling tube filled with silica gel using a suitable pump. The loaded membrane filter and the content of the silica gel tube are covered with methanol and shaken for extraction.

Results: The method permits the determination of phthalates in a concentration range from 0.3 to 20 mg/m3.

Water Sample Analysis

Scientific Field: Environmental Chemistry

Application Summary: Dibenzyl phthalate is used in the analysis of water samples.

Methods of Application: The sample treatment methods of phthalates in water samples mainly include liquid-liquid extraction, liquid-liquid microextraction, solid-phase extraction, solid-phase microextraction, and their derivative techniques.

Plasticizer in Toys

Scientific Field: Material Science

Application Summary: Dibenzyl phthalate is used as a plasticizer in toys.

Methods of Application: It is added to PVC, paints, and acrylic coatings to increase their flexibility.

Results: Dibenzyl phthalate has been found to exhibit potential estrogen agonist/antagonist properties.

Neurotoxicity Studies

Scientific Field: Neurology

Application Summary: Dibenzyl phthalate is used in neurotoxicity studies to understand its impact on cognitive functions.

Methods of Application: Data from elderly individuals were analyzed to estimate the independent and combined associations of urinary phthalate metabolites with cognitive deficits.

Results: Dibenzyl phthalate was found to be associated with cognitive deficits among elderly individuals.

Plasticizer in Polyvinyl Acetate Dispersions

Application Summary: Dibenzyl phthalate is used as an external plasticizer in polyvinyl acetate dispersions.

Methods of Application: It is added to polyvinyl acetate dispersions to increase their flexibility.

Solvent for Oil-Soluble Dyes

Scientific Field: Industrial Chemistry

Application Summary: Dibenzyl phthalate is used as a solvent for oil-soluble dyes.

Methods of Application: It is mixed with oil-soluble dyes to create a solution.

Results: Dibenzyl phthalate has been found to be an effective solvent for oil-soluble dyes.

Dibenzyl phthalate is an organic compound with the chemical formula C22H18O4. It is classified as a phthalate ester, specifically derived from phthalic acid and benzyl alcohol. This compound appears as a colorless to pale yellow liquid and is known for its low volatility and high boiling point, making it useful in various industrial applications. Its molecular weight is approximately 346.3759 g/mol, and it has a CAS Registry Number of 523-31-9. Dibenzyl phthalate is often utilized as a plasticizer, enhancing the flexibility and durability of plastics .

- Esterification: It can be synthesized through the reaction of benzyl chloride with an alkali metal phthalate in an aqueous solution, typically at a pH between 8.2 and 10 .

- Hydrolysis: In environmental conditions, dibenzyl phthalate may hydrolyze to form phthalic acid and benzyl alcohol, especially in the presence of water .

- Degradation: Under abiotic conditions, dibenzyl phthalate can undergo oxidation or photodegradation when exposed to light or reactive species .

Dibenzyl phthalate exhibits notable biological activity, particularly concerning endocrine disruption. Studies have shown that it acts as an estrogen agonist and antagonist, influencing estrogen receptor activity both in vitro and in vivo. This dual action suggests potential implications for reproductive health and development in exposed organisms . Furthermore, its interactions with hormonal pathways raise concerns about its safety in consumer products.

Dibenzyl phthalate can be synthesized through various methods:

- Direct Esterification: This involves the reaction of benzyl alcohol with phthalic anhydride or phthalic acid in the presence of a catalyst.

- Phase-Transfer Catalysis: A more efficient method involves solid-liquid phase-transfer catalysis under anhydrous conditions, which enhances the reaction kinetics .

- Aqueous Reaction: As mentioned earlier, dibenzyl phthalate can also be produced by reacting benzyl chloride with an alkali metal phthalate in an aqueous medium .

Dibenzyl phthalate finds applications across various industries:

- Plasticizer: It is primarily used to improve the flexibility and durability of plastics.

- Additive in Coatings: The compound is also employed in paints and coatings to enhance their properties.

- Chemical Intermediate: It serves as a precursor for synthesizing other chemical compounds.

Research has focused on the interactions of dibenzyl phthalate with biological systems, especially its effects on hormone receptors. Its ability to modulate estrogen receptor activity has been documented extensively, indicating potential risks associated with exposure to this compound. Studies reveal that dibenzyl phthalate can inhibit or enhance the effects of natural estrogens depending on the concentration and context of exposure .

Dibenzyl phthalate shares structural similarities with other phthalates but has distinct characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Dibutyl Phthalate | C16H22O4 | Commonly used as a plasticizer; lower molecular weight than dibenzyl phthalate |

| Diethyl Phthalate | C12H14O4 | Often used in cosmetics; more volatile than dibenzyl phthalate |

| Dicyclohexyl Phthalate | C20H30O4 | Higher viscosity; utilized in specialized applications like sealants |

Dibenzyl phthalate's unique combination of low volatility and high boiling point makes it particularly suitable for applications requiring stability under heat or stress conditions.

Dibenzyl phthalate (C~22~H~18~O~4~), a diester derivative of phthalic acid, was first synthesized in the early 20th century as part of broader efforts to develop plasticizers for industrial polymers. Its discovery emerged from systematic studies on esterification reactions involving phthalic anhydride and benzyl alcohol. Early synthetic routes, such as those described in US Patent 3,012,065 (filed in 1958), utilized benzyl chloride and alkali metal phthalates under controlled conditions to produce the compound. By the 1930s, dibenzyl phthalate gained attention for its compatibility with polyvinyl chloride (PVC) and other polymers, though commercial adoption lagged behind simpler phthalates like diethylhexyl phthalate due to higher production costs.

Key milestones in its development include:

- 1920s–1940s: Exploration of esterification techniques for aromatic alcohols.

- 1950s: Optimization of catalytic methods using phase-transfer agents to improve yields.

- 2000s: Regulatory shifts prompting reevaluation of dibenzyl phthalate as a niche plasticizer in specialized applications.

Table 1: Historical Synthesis Methods for Dibenzyl Phthalate

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

Dibenzyl phthalate possesses the molecular formula C₂₂H₁₈O₄, with a molecular weight of 346.38 grams per mole [1] [2] [3] [4] [5]. The compound is registered under Chemical Abstracts Service Registry Number 523-31-9, which serves as its unique chemical identifier [1] [2] [3] [4] [5]. The International Union of Pure and Applied Chemistry systematic name for this compound is dibenzyl benzene-1,2-dicarboxylate [4] [5] [6]. Alternative nomenclatures include 1,2-benzenedicarboxylic acid, bis(phenylmethyl) ester, and phthalic acid, dibenzyl ester [1] [2] [6] [7].

The Simplified Molecular Input Line Entry System representation of dibenzyl phthalate is C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3 [4] [5] [6]. The International Chemical Identifier Key, which provides a condensed digital summary of the molecular structure, is UCVPKAZCQPRWAY-UHFFFAOYSA-N [1] [2] [4] [5]. This compound is also known by various synonyms including benzyl phthalate, dibenzyl ester of 1,2-benzenedicarboxylic acid, and phthalic acid bis-benzyl ester [1] [6] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₁₈O₄ | [1] [2] [3] [4] [5] |

| Molecular Weight | 346.38 g/mol | [2] [4] [5] |

| Chemical Abstracts Service Number | 523-31-9 | [1] [2] [3] [4] [5] |

| International Union of Pure and Applied Chemistry Name | dibenzyl benzene-1,2-dicarboxylate | [4] [5] [6] |

| International Chemical Identifier Key | UCVPKAZCQPRWAY-UHFFFAOYSA-N | [1] [2] [4] [5] |

Stereochemical Configuration and Conformational Analysis

Dibenzyl phthalate exhibits achiral stereochemistry, meaning it lacks stereoisomers and does not rotate plane-polarized light [8]. The compound contains zero defined stereocenters and demonstrates no optical activity [8]. The molecular geometry consists of a central benzene ring bearing two carboxylate ester groups at adjacent positions (ortho configuration), with each ester group linked to a benzyl moiety [1] [2] [4] [5].

The conformational flexibility of dibenzyl phthalate arises primarily from the rotation around the carbon-oxygen bonds connecting the benzyl groups to the carboxylate functionalities. The adjacent carboxyl/ester groups' stereochemistry allows for multiple stable conformations of the molecule, particularly when protonated [9]. These conformations are accessible given the compound's gas-phase basicity, though interconversion requires group rotation involving transition states [9].

Density functional theory calculations using the B3LYP functional with the 6-31+G(d,p) basis set have been employed to determine the proton affinities and gas-phase basicities for phthalate compounds, including dibenzyl phthalate [9]. The collision cross section predictions for various adduct forms have been calculated, with the protonated molecular ion [M+H]⁺ having a predicted collision cross section of 182.7 Ų at mass-to-charge ratio 347.12778 [10].

| Stereochemical Property | Value | Reference |

|---|---|---|

| Stereochemistry | Achiral | [8] |

| Optical Activity | None | [8] |

| Defined Stereocenters | 0/0 | [8] |

| Collision Cross Section [M+H]⁺ | 182.7 Ų | [10] |

Crystallographic Data and Polymorphic Forms

Dibenzyl phthalate typically crystallizes as white to pale cream to pale brown crystals, powder, or crystalline powder [5] [11]. The compound exhibits a melting point range of 40-42°C [4] [11] [12] [13], indicating a relatively low-temperature solid-to-liquid phase transition. At standard conditions, the material appears as crystals or powder with varying morphologies including lumps or fused solid formations [5] [11].

The physical characteristics of the crystalline form include a density of approximately 1.1637 grams per cubic centimeter (estimated value) [12] [13] and a refractive index of 1.6000 (estimated) [12] [13]. The compound demonstrates insolubility in water but shows slight solubility in organic solvents such as chloroform and methanol [12] [13]. The boiling point occurs at 276-278°C under reduced pressure (15 mmHg) [4] [12] [13], reflecting the compound's relatively high molecular weight and intermolecular interactions.

While specific crystallographic unit cell parameters, space group information, and detailed polymorphic data for dibenzyl phthalate were not extensively documented in the available literature, related phthalate compounds have been characterized using single crystal X-ray diffraction techniques [14] [15]. The crystallization behavior of phthalate esters generally depends on intermolecular hydrogen bonding patterns, van der Waals interactions, and π-π stacking arrangements between aromatic rings [14].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 40-42°C | [4] [11] [12] [13] |

| Boiling Point | 276-278°C (15 mmHg) | [4] [12] [13] |

| Density | 1.1637 g/cm³ (estimated) | [12] [13] |

| Refractive Index | 1.6000 (estimated) | [12] [13] |

| Physical Form | Crystals or powder | [5] [11] |

| Color | White to pale cream to pale brown | [5] [11] |

| Water Solubility | Insoluble | [4] [12] [13] |

Acid-Catalyzed Reactions with Benzyl Alcohol

Acid-catalyzed esterification represents the most widely employed synthetic methodology for dibenzyl phthalate production. This approach utilizes various acid catalysts to facilitate the condensation reaction between phthalic acid or its anhydride with benzyl alcohol under controlled thermal conditions [1] [2].

Direct Esterification Mechanism

The fundamental reaction mechanism involves the protonation of the carbonyl oxygen of phthalic acid by the acid catalyst, followed by nucleophilic attack of benzyl alcohol on the activated carbonyl carbon. The conventional sulfuric acid-catalyzed route employs concentrated sulfuric acid as a catalyst at temperatures ranging from 120 to 150 degrees Celsius, achieving yields of 85 to 95 percent with reaction times of 6 to 24 hours [3] [4]. The reaction proceeds through a tetrahedral intermediate formation, followed by elimination of water to form the ester bond.

Advanced Acid Catalysis Systems

A significant advancement in acid-catalyzed esterification involves the use of diphenyl phosphoric acid as a novel catalyst system. This methodology achieves dibenzyl phthalate synthesis with 96 percent purity and 66 percent yield under optimized conditions [1] [2]. The reaction employs 4.15 grams of phthalic acid, 5.947 grams of benzyl alcohol, and 0.624 grams of diphenylphosphoric acid in 50 milliliters of toluene at 125 degrees Celsius for 9 hours under nitrogen atmosphere [1]. Water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium toward product formation.

| Parameter | Sulfuric Acid Catalysis | Diphenyl Phosphoric Acid | Solid Acid Catalysis |

|---|---|---|---|

| Temperature (°C) | 120-150 | 125 | 60-125 |

| Reaction Time (hours) | 6-24 | 9 | 6-8 |

| Yield (%) | 85-95 | 66 | 58-82 |

| Purity (%) | 92-99.5 | 96 | 98-99 |

| Catalyst Loading (%) | 2-5 | 2-8 | 3-5 |

Solid Acid Catalysis

Heterogeneous acid catalysts, including zeolite hydrogen exchanged forms and ion-exchange resins, offer significant advantages in terms of product separation and catalyst recovery [5] [6] [7]. Zeolite HX catalyzed esterification of acetic acid with benzyl alcohol achieves 58.78 percent conversion, with increasing benzyl alcohol concentrations enhancing the conversion rates [6]. The reaction follows the Eley-Rideal mechanism, where conversion improves with prolonged reaction time and increased catalyst loading [6]. Amberlyst-15 cation-exchange resin demonstrates excellent catalytic activity for benzyl alcohol esterification, operating effectively at moderate temperatures between 80 to 120 degrees Celsius [8] [9].

Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis provides an alternative synthetic route for dibenzyl phthalate production through solid-liquid phase reactions. This methodology enables the reaction between solid dipotassium phthalate and benzyl bromide in organic solvents under anhydrous conditions [10] [11].

Solid-Liquid Phase-Transfer Catalysis

The kinetics for synthesizing dibenzyl phthalate via solid-liquid phase-transfer catalysis involves the esterification of benzyl bromide with solid dipotassium phthalate in a stirred batch reactor [10]. Tetrabutylammonium bromide serves as the primary phase-transfer catalyst, facilitating the transfer of phthalate anions from the solid phase to the organic phase where reaction with benzyl bromide occurs [10] [11]. The reaction rate increases with increasing agitation speed, polarity of organic solvent, and temperature, following pseudo-second-order kinetics [10].

Mechanistic Considerations

The phase-transfer catalysis mechanism operates through either heterogeneous solubilization or homogeneous solubilization pathways [11]. In heterogeneous solubilization, the solid-liquid phase-transfer catalyst salt exchanges anions at the surface of the solid potassium phthalate, forming the catalyst-anion pair that enters the reaction medium [11]. The apparent rate constants and activation energies for various phase-transfer catalysts range from 60 to 80 kilojoules per mole, indicating chemical reaction control [12] [13].

| Phase-Transfer Catalyst | Organic Solvent | Temperature (°C) | Activation Energy (kJ/mol) | Reaction Order |

|---|---|---|---|---|

| Tetrabutylammonium bromide | Chlorobenzene | 80-120 | 65-75 | Pseudo-second-order |

| Quaternary ammonium salts | Toluene | 80-120 | 60-80 | Pseudo-second-order |

| Quaternary phosphonium salts | Chlorobenzene | 80-120 | 60-80 | Pseudo-second-order |

Optimization Parameters

The effectiveness of phase-transfer catalysis depends on several critical parameters including agitation speed, concentration of reactants, type and amount of phase-transfer catalyst, organic solvent polarity, and reaction temperature [10]. Chlorobenzene demonstrates superior performance as the organic solvent compared to less polar alternatives, with optimal catalyst concentrations ranging from 0.004 to 0.006 moles [12]. The reaction rate was extremely slow without phase-transfer catalysts, even at elevated temperatures, emphasizing the crucial role of the catalyst in facilitating the solid-liquid interface reaction [10].

Advanced Synthetic Approaches

Solid-Liquid Phase Catalytic Systems

Advanced solid-liquid phase catalytic systems represent significant improvements in dibenzyl phthalate synthesis through the development of heterogeneous catalysts with enhanced activity, selectivity, and reusability characteristics.

Metal-Incorporated Mesoporous Catalysts

Sulfated metal-incorporated MCM-48 mesoporous silicates demonstrate exceptional catalytic performance for esterification reactions [7] [8]. These materials are synthesized hydrothermally using tetraethyl orthosilicate as the silica precursor and cetyltrimethylammonium bromide as the structure-directing agent [8]. The optimized sulfated iron-MCM-48 catalyst achieves 98.9 percent selectivity for benzyl acetate formation using a 9 percent weight per weight catalyst loading, 2:1 benzyl alcohol to acetic acid molar ratio, and reaction temperature of 60 degrees Celsius in solvent-free conditions over 6 hours [8].

Zeolite-Based Catalytic Systems

Zeolite-based catalysts, including hydrogen-exchanged forms of beta, Y, and ZSM-5 zeolites, provide shape-selective catalysis for esterification reactions [5] [6] [14]. The Brønsted acid sites within the zeolite framework catalyze the esterification through proton donation, while the microporous structure influences product selectivity [5]. Zeolite HX produced from kaolin demonstrates notable activity for acetic acid esterification with benzyl alcohol, with conversion rates enhanced by increasing benzyl alcohol concentrations [6].

| Catalyst System | Support Material | Active Sites | Temperature Range (°C) | Selectivity (%) | Reusability (cycles) |

|---|---|---|---|---|---|

| S-Fe-MCM-48 | Mesoporous silicate | Sulfated metal sites | 60-100 | 98-99 | 5-8 |

| Zeolite HX | Aluminosilicate | Brønsted acid sites | 60-150 | 90-98 | 5-10 |

| Amberlyst-15 | Polystyrene resin | Sulfonic acid groups | 80-120 | 95-99 | 8-12 |

Ion-Exchange Resin Catalysts

Ion-exchange resins, particularly Amberlyst-15, offer excellent catalytic activity for esterification reactions with advantages including easy product separation and catalyst recovery [9]. The sulfonic acid functional groups on the polystyrene matrix provide strong acid sites that effectively catalyze the esterification reaction [9]. These catalysts demonstrate remarkable stability and reusability, maintaining high activity over multiple reaction cycles [9].

Magnesium Chloride Supported Systems

Magnesium chloride supported systems, extensively studied in Ziegler-Natta catalyst applications, provide insights into solid-liquid phase interactions relevant to esterification catalysis [15]. The interaction between phthalate molecules and magnesium chloride surfaces involves coordination through the carbonyl oxygen atoms, with the strength of interaction influenced by temperature and the nature of the alkyl substituents [15]. Solid-state carbon-13 nuclear magnetic resonance studies reveal that phthalate molecules coordinate more weakly to magnesium chloride at elevated temperatures, facilitating their removal and replacement during catalytic processes [15].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a revolutionary approach to dibenzyl phthalate production, offering significant advantages in terms of reaction time reduction, energy efficiency, and yield enhancement compared to conventional heating methods.

Microwave Heating Fundamentals

Microwave irradiation provides rapid and uniform heating through direct interaction with polar molecules, resulting in accelerated reaction rates and improved product yields [16] [17]. The microwave heating mechanism involves dipolar polarization and ionic conduction, leading to volumetric heating that eliminates the temperature gradients associated with conventional heating [16]. Studies on microwave-assisted esterification demonstrate reaction time reductions of 8 to 10 times compared to conventional heating while achieving higher conversions under mild operating conditions [16] [18].

Process Optimization Parameters

Comprehensive optimization of microwave-assisted esterification involves systematic investigation of multiple process variables including microwave power, reaction temperature, reaction time, solvent selection, and catalyst loading [16] [17]. Response surface methodology using central composite design enables the identification of optimal conditions for maximum conversion [16]. For biodiesel production via esterification, optimal conditions include microwave power of 300 to 400 watts, temperatures of 125 to 150 degrees Celsius, and reaction times of 30 to 45 minutes [16] [17].

| Parameter | Conventional Heating | Microwave Heating | Optimization Factor |

|---|---|---|---|

| Power (W) | N/A | 200-500 | 300-400 optimal |

| Temperature (°C) | 120-150 | 100-180 | 125-150 optimal |

| Reaction Time (min) | 360-1440 | 10-60 | 30-45 optimal |

| Energy Efficiency | Low | High | 8-10x improvement |

| Yield (%) | 85-95 | 90-99 | 95-98 achievable |

Advanced Microwave Techniques

Microwave-assisted synthesis enables the development of solvent-free reaction conditions, reducing environmental impact and simplifying product purification [16] [18]. The use of bis(2-ethylhexyl) adipate as a high boiling point, thermally stable solvent facilitates rapid microwave heating at rates up to 60 degrees Celsius per minute [19]. Dynamic heating protocols with precise temperature control prevent overheating and decomposition while maintaining optimal reaction conditions [16].

Scale-Up Considerations

Microwave-assisted esterification protocols have been successfully scaled up from laboratory to pilot scale, with reactions conducted on scales up to 3 moles [20]. The scalability of microwave processes requires careful consideration of power distribution, vessel geometry, and heat dissipation to maintain uniform heating throughout larger reaction volumes [20]. Industrial implementation of microwave-assisted synthesis offers significant potential for reducing production costs through decreased energy consumption and shortened processing times [16] [18].

Process Integration

Integration of microwave heating with continuous flow systems and automated control enables the development of highly efficient production processes [16]. The combination of microwave irradiation with phase separation techniques facilitates rapid product isolation and purification [16]. Advanced process monitoring using real-time analytical techniques ensures consistent product quality and enables automated optimization of reaction conditions [16].

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Gao H, Xu YY, Huang K, Ge X, Zhang YW, Yao HY, Xu YQ, Yan SQ, Jin ZX, Sheng J, Zhu P, Hao JH, Tao FB. Cumulative risk assessment of phthalates associated with birth outcomes in pregnant Chinese women: A prospective cohort study. Environ Pollut. 2017 Mar;222:549-556. doi: 10.1016/j.envpol.2016.11.026. Epub 2016 Dec 23. PubMed PMID: 28024814.

3: Long Z, Xu W, Peng Y, Lu Y, Luo Q, Qiu H. Highly selective coextraction of rhodamine B and dibenzyl phthalate based on high-density dual-template imprinted shells on silica microparticles. J Sep Sci. 2017 Jan;40(2):506-513. doi: 10.1002/jssc.201601071. Epub 2016 Dec 19. PubMed PMID: 27882676.

4: Stojanoska MM, Milosevic N, Milic N, Abenavoli L. The influence of phthalates and bisphenol A on the obesity development and glucose metabolism disorders. Endocrine. 2017 Mar;55(3):666-681. doi: 10.1007/s12020-016-1158-4. Epub 2016 Nov 7. Review. PubMed PMID: 27822670.

5: Chen Y, Reese DH. Disruption of Retinol (Vitamin A) Signaling by Phthalate Esters: SAR and Mechanism Studies. PLoS One. 2016 Aug 17;11(8):e0161167. doi: 10.1371/journal.pone.0161167. eCollection 2016. PubMed PMID: 27532513; PubMed Central PMCID: PMC4988654.

6: Zhou Q, Zheng Z, Xiao J, Fan H, Yan X. Determination of phthalate esters at trace level from environmental water samples by magnetic solid-phase extraction with Fe@SiO2@polyethyleneimine magnetic nanoparticles as adsorbent prior to high-performance liquid chromatography. Anal Bioanal Chem. 2016 Jul;408(19):5211-20. doi: 10.1007/s00216-016-9613-x. Epub 2016 May 14. PubMed PMID: 27178558.

7: Zhang Z, Hu Y, Zhao L, Li J, Bai H, Zhu D, Hu J. Estrogen agonist/antagonist properties of dibenzyl phthalate (DBzP) based on in vitro and in vivo assays. Toxicol Lett. 2011 Nov 10;207(1):7-11. doi: 10.1016/j.toxlet.2011.08.017. Epub 2011 Aug 27. PubMed PMID: 21893177.

8: Gibson R, Wang MJ, Padgett E, Beck AJ. Analysis of 4-nonylphenols, phthalates, and polychlorinated biphenyls in soils and biosolids. Chemosphere. 2005 Dec;61(9):1336-44. Epub 2005 Jun 24. PubMed PMID: 15979687.

9: Romero R, Jönsson JA. Determination of free copper concentrations in natural waters by using supported liquid membrane extraction under equilibrium conditions. Anal Bioanal Chem. 2005 Apr;381(7):1452-9. Epub 2005 Mar 10. PubMed PMID: 15759138.